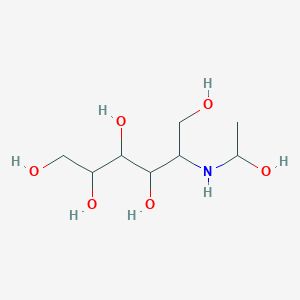
5-(1-Hydroxyethylamino)hexane-1,2,3,4,6-pentol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Hydroxyethylamino)hexane-1,2,3,4,6-pentol is an organic compound characterized by the presence of multiple hydroxyl groups and a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxyethylamino)hexane-1,2,3,4,6-pentol typically involves the reaction of hexane derivatives with hydroxyethylamine under controlled conditions. The process may include steps such as:
Hydroxylation: Introduction of hydroxyl groups to the hexane backbone.
Amination: Incorporation of the hydroxyethylamine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions (temperature, pressure, and pH) are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxyethylamino)hexane-1,2,3,4,6-pentol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific temperatures and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexane derivatives with carbonyl groups, while reduction may regenerate the original hydroxyl groups.
Scientific Research Applications
5-(1-Hydroxyethylamino)hexane-1,2,3,4,6-pentol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxyethylamino)hexane-1,2,3,4,6-pentol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
L-Rhamnitol: A hexose derivative with similar hydroxyl group arrangements.
Mannitol: Another polyol with multiple hydroxyl groups, used in medical and industrial applications.
Properties
Molecular Formula |
C8H19NO6 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-(1-hydroxyethylamino)hexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C8H19NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h4-15H,2-3H2,1H3 |
InChI Key |
OUBSZQOZVSSBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC(CO)C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















